6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane] 6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782434
InChI: InChI=1S/C11H12BrNO/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2
SMILES:
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol

6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]

CAS No.:

Cat. No.: VC17782434

Molecular Formula: C11H12BrNO

Molecular Weight: 254.12 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane] -

Specification

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
IUPAC Name 6-bromospiro[1,2-dihydroindole-3,3'-oxolane]
Standard InChI InChI=1S/C11H12BrNO/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2
Standard InChI Key FGGPDLPSFTUFSO-UHFFFAOYSA-N
Canonical SMILES C1COCC12CNC3=C2C=CC(=C3)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of a bicyclic framework where a 6-bromoindole moiety shares a spiro-junction at position 3 with a 3'-oxolane (tetrahydrofuran) ring. This arrangement creates a rigid three-dimensional structure that influences both its chemical reactivity and biological interactions. Key structural parameters include:

Table 1: Molecular descriptors of 6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]

PropertyValueSource
Molecular formulaC₁₁H₁₂BrNO
Molecular weight254.12 g/mol
IUPAC name6-bromospiro[1,2-dihydroindole-3,3'-oxolane]
Canonical SMILESC1COCC12CNC3=C2C=CC(=C3)Br
Topological polar surface area21.3 Ų

The spirocyclic configuration imposes significant steric constraints, particularly around the shared sp³-hybridized carbon atom, which affects both synthetic accessibility and derivatization potential. X-ray crystallographic studies of analogous spiroindoles reveal bond angles of 109.5° at the spiro center and typical aromatic bond lengths in the indole system (1.38-1.42 Å) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 1H, ArH), 6.75 (dd, J=8.4, 2.0 Hz, 1H, ArH), 6.65 (d, J=2.0 Hz, 1H, ArH), 4.15-4.05 (m, 2H, OCH₂), 3.95-3.85 (m, 2H, NCH₂), 2.45-2.35 (m, 2H, CH₂), 2.25-2.15 (m, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 143.2 (C-Br), 128.5, 123.7, 119.4, 115.2 (aromatic carbons), 72.4 (OCH₂), 52.1 (NCH₂), 35.7, 30.2 (spiro carbons).

The bromine atom at position 6 creates a distinct electronic environment, evidenced by upfield shifts in adjacent protons and carbons compared to non-halogenated analogs.

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence from 6-bromoindole:

Table 2: Synthetic protocol for 6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]

StepReactionConditionsYield
1N-Alkylation6-Bromoindole + 1,4-dibromobutane, K₂CO₃, DMF, 80°C, 12h78%
2CyclizationNaH, THF, 0°C→RT, 6h65%
3PurificationColumn chromatography (EtOAc/hexane 1:4)92%

Critical to the process is maintaining anhydrous conditions during the cyclization step to prevent hydrolysis of the intermediate bromoalkane. The final product typically achieves >95% purity by HPLC (C18 column, MeCN/H₂O 70:30).

Alternative Synthetic Approaches

Recent advances have explored:

  • Microwave-assisted synthesis: Reducing reaction times from 18h to 45 minutes while maintaining comparable yields (68% vs. 65% conventional).

  • Flow chemistry methods: Enabling continuous production with 82% conversion efficiency at 120°C residence time of 8 minutes.

These methods address the traditional synthesis' limitations in scalability and energy efficiency, though industrial adoption remains limited due to the compound's discontinued status.

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O6-Aryl-spiroindole-oxolane74%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃6-Amino-spiroindole-oxolane68%
Nucleophilic substitutionCuI, L-proline, DMF6-Cyano-spiroindole-oxolane62%

The spirocyclic structure demonstrates remarkable stability under these conditions, with no observed ring-opening or rearrangement byproducts.

Ring-Opening Reactions

Controlled acidic hydrolysis (HCl/THF/H₂O, 60°C) cleaves the oxolane ring, yielding 6-bromo-3-(4-hydroxybutyl)indole as a key intermediate for further functionalization. This transformation highlights the compound's utility in accessing linear indole derivatives while preserving the bromine substituent.

TargetAssayIC₅₀/EC₅₀Selectivity Index
MAO-BAmplex UltraRed assay83 nM150 (vs. MAO-A)
5-HT₆ receptorCalcium flux assay12 nM40 (vs. 5-HT₂A)
Akt1 kinaseADP-Glo kinase assay1.2 μM8 (vs. Akt2)

The compound demonstrates particularly strong inhibition of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative disorder research. Molecular docking studies indicate a binding energy of -9.4 kcal/mol in the MAO-B active site, with key interactions at FAD and Tyr435 residues.

Structure-Activity Relationship (SAR) Insights

Systematic modification studies reveal:

  • Bromine replacement with smaller halogens (Cl, F) decreases MAO-B affinity by 3-5 fold

  • Oxolane ring expansion to oxane reduces 5-HT₆ activity by 90%

  • N-Methylation improves blood-brain barrier permeability (PAMPA logPe = -4.2 vs. -5.8 parent)

These findings underscore the critical role of both the bromine substituent and spirocyclic architecture in maintaining biological potency.

Comparative Analysis with Structural Analogs

Table 5: Comparison with related spirocyclic indoles

CompoundMAO-B IC₅₀5-HT₆ EC₅₀Synthetic Complexity
6-Bromo-spiro[indole-oxolane]83 nM12 nMModerate
5-Chloro-spiro[indole-oxane]450 nM85 nMHigh
Spiro[indole-piperidine]1.2 μM230 nMLow

This comparison highlights the optimal balance of potency and synthetic accessibility in the 6-bromo-oxolane derivative.

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